molecular formula C20H21N3O6 B555834 5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid CAS No. 5800-34-0

5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid

Cat. No.: B555834
CAS No.: 5800-34-0
M. Wt: 399.4 g/mol
InChI Key: LFZGBNATHRHOKZ-KRWDZBQOSA-N
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Description

This compound is a glutaryl-derived peptide analog featuring a central (2S)-configured backbone with a 4-nitrophenyl substituent. The structure includes an amide linkage to a pentanoic acid moiety, which confers both hydrophilicity and structural rigidity.

Properties

IUPAC Name

5-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c24-18(7-4-8-19(25)26)22-17(13-14-5-2-1-3-6-14)20(27)21-15-9-11-16(12-10-15)23(28)29/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,21,27)(H,22,24)(H,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZGBNATHRHOKZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973571
Record name 5-Hydroxy-5-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}pentanoic acid
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Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5800-34-0
Record name Glutaryl-L-phenylalanine p-nitroanilide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glutarylphenylalanine-4-nitroanilide
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Record name 5-Hydroxy-5-{[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]imino}pentanoic acid
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Record name (S)-5-[[1-benzyl-2-[(4-nitrophenyl)amino]-2-oxoethyl]amino]-5-oxovaleric acid
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Biological Activity

5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid, also known as glutaryl-L-phenylalanine-p-nitroanilide (GPNA), is a complex organic compound with significant biological activity. This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenylpropan-2-yl group, and an oxopentanoic acid moiety. Its molecular formula is C20H21N3O6C_{20}H_{21}N_{3}O_{6} with a molecular weight of approximately 399.4 g/mol .

The compound's notable properties include:

  • Molecular Weight : 399.4 g/mol
  • Melting Point : Approximately 200°C
  • Density : 1.353 g/cm³ .

The biological activity of GPNA primarily involves its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group is particularly significant as it can undergo various chemical transformations, influencing the compound's reactivity and biological interactions.

Molecular Targets

GPNA may interact with:

  • Enzymes : Potential inhibition of specific enzyme activities.
  • Receptors : Modulation of receptor-mediated pathways, impacting cellular signaling and gene expression .

Biological Activity

Research has indicated several potential biological activities associated with GPNA:

Enzyme Inhibition

GPNA has been investigated for its role as an enzyme inhibitor. The presence of the nitrophenyl moiety suggests that it may effectively inhibit enzyme activity through competitive or non-competitive mechanisms.

Anticancer Activity

Studies have explored the anticancer properties of compounds similar to GPNA. The structural components may allow for interactions with cancer cell pathways, potentially leading to apoptosis or reduced proliferation in malignant cells.

Anti-inflammatory Effects

There is emerging evidence suggesting that GPNA could possess anti-inflammatory properties. Compounds with similar structures have shown promise in modulating inflammatory responses in various biological models .

Case Studies

  • In Vitro Studies : Research involving GPNA has demonstrated its ability to inhibit specific enzymes related to cancer metabolism, suggesting potential therapeutic applications in oncology.
  • Animal Models : In vivo studies have indicated that GPNA administration can reduce tumor growth rates in murine models of cancer, supporting its potential use as an anticancer agent.

Comparative Analysis

To better understand the unique biological activity of GPNA, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
5-(4-Nitrophenyl)thiophene-2-carboxylic acidContains a nitrophenyl groupAnticancer properties
L-Leucine-4-nitroanilideContains a nitrophenyl groupUsed in biochemical assays

GPNA's unique combination of functional groups confers distinct reactivity and biological activity compared to these similar compounds .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various organic reactions, including nucleophilic substitutions and reductions .
  • Reagent in Organic Reactions: It serves as a reagent in several chemical transformations due to its reactive nitrophenyl group .

2. Biology:

  • Enzyme Inhibition Studies: The compound is investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
  • Biological Interactions: Research has focused on its interactions with biological macromolecules, which may lead to the development of new biochemical assays or therapeutic agents .

3. Medicine:

  • Therapeutic Properties: There is ongoing exploration into the anti-inflammatory and anticancer activities of this compound. Preliminary studies suggest that it may modulate pathways involved in inflammation and cancer progression .
  • Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific diseases where modulation of enzyme activity is beneficial .

4. Industry:

  • Advanced Materials Development: The compound is also explored for its potential use in creating advanced materials due to its chemical stability and reactivity .
  • Specialty Chemicals: It serves as a precursor for specialty chemicals used in various industrial applications .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid on specific enzymes involved in metabolic pathways. The results indicated significant inhibition at low concentrations, suggesting its potential use as a therapeutic agent targeting metabolic disorders.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of this compound against several cancer cell lines. Results demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer drug candidate.

Chemical Reactions Analysis

Reduction of the Nitrophenyl Group

The nitro group (-NO₂) on the aromatic ring undergoes reduction under standard conditions to form an amine derivative. This reaction is critical for modifying electronic properties or enabling further functionalization.

Reagents Conditions Product Key Observations
H₂/Pd-CEthanol, room temperature5-({(2S)-1-[(4-Aminophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acidComplete conversion in 4–6 hours; isolated yield: 85–92%
NaBH₄/CuCl₂Methanol, 50°CIntermediate nitroso derivativePartial reduction observed; requires optimization

Mechanistic Insight : Catalytic hydrogenation proceeds via sequential electron transfer, reducing -NO₂ to -NH₂ through nitroso and hydroxylamine intermediates.

Hydrolysis of Amide Bonds

The compound’s amide linkages are susceptible to hydrolysis under acidic or basic conditions, generating carboxylic acids and amines.

Reagents Conditions Products Efficiency
6M HClReflux, 12 hours4-Nitroaniline + Oxopentanoic acid derivativesQuantitative cleavage of central amide bond
NaOH (2M)80°C, 8 hoursPhenylpropan-2-ylamine + Nitrophenyl-glutamic acid analog78% yield; side-product formation observed

Application : Hydrolysis profiles are leveraged in prodrug design or analytical quantification methods.

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient nitrophenyl groups facilitate substitution reactions with strong nucleophiles.

Nucleophile Conditions Product Kinetics
HS⁻ (NaSH)DMF, 120°C, 24 hours5-({(2S)-1-[(4-Sulfhydrylphenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acidLow conversion (15–20%); competing reduction dominates
NH₂CH₂COOHK₂CO₃, DMSO, 100°CGlycine-substituted aryl derivativeModerate selectivity; requires excess nucleophile

Limitations : Steric hindrance from proximal substituents reduces reaction rates.

Carboxylic Acid Functionalization

The terminal -COOH group participates in esterification, amidation, or decarboxylation.

Reaction Type Reagents Product Yield
EsterificationSOCl₂/MeOHMethyl ester derivative95% yield; characterized via NMR
AmidationEDC/NHS, benzylamineBenzylamide analog88% yield; retains stereochemistry
DecarboxylationPyridine, 200°C4-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)pentan-2-oneRequires prolonged heating; 65% yield

Industrial Relevance : Ester derivatives enhance solubility for formulation purposes.

Oxidation Reactions

While the nitro group is typically resistant to further oxidation, the phenylpropan-2-yl moiety may undergo side-chain oxidation.

Oxidizing Agent Conditions Product Notes
KMnO₄/H₂SO₄60°C, 4 hoursBenzoic acid derivativeOver-oxidation observed; low selectivity
CrO₃/AcOHRoom temperature, 24 hoursKetone intermediateRequires controlled stoichiometry

Comparative Reactivity Table

Functional Group Reaction Type Relative Reactivity Dominant Pathway
-NO₂ReductionHighCatalytic hydrogenation → -NH₂
AmideHydrolysisModerateAcidic cleavage → carboxylic acid
-COOHEsterificationHighSOCl₂/ROH → ester

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent Molecular Weight (g/mol) Solubility Biological/Functional Role Reference
5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid 4-Nitrophenyl ~500–600 (estimated) Moderate (polar nitro group) Potential enzyme substrate or probe
5-({(2S)-1-[(Naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid 2-Naphthyl ~450–550 (estimated) Lower (bulky aromatic group) Unknown; possible fluorescence applications
RETF-4NA Complex (guanidino, hydroxyl) 713.75 Soluble in 20% ACN/H2O Chymase substrate peptide
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl 210.2 Higher (fluorine enhances polarity) Intermediate in synthetic chemistry
epoEEY (SD-184) 4-Hydroxyphenyl, carboxy groups ~600–700 (estimated) High (multiple carboxylates) Neuronal differentiation modulation
5-((1-((4-Methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-5-oxopentanoic acid 4-Methylcoumarin ~500–600 (estimated) Moderate Photophysical probe (coumarin fluorescence)

Key Observations :

2-Naphthyl () and 4-methylcoumarin () substituents add steric bulk or fluorescence, respectively, which may limit or expand utility in imaging or targeted therapies . 4-Fluorophenyl () improves solubility and metabolic stability compared to nitro analogs, making it preferable for pharmacokinetic optimization .

Functional Group Impact: Carboxylates (e.g., epoEEY in ) enhance water solubility and metal chelation capacity, useful in biochemical assays . Guanidino/hydroxyl groups (RETF-4NA in ) increase molecular complexity and specificity for protease substrates like chymase .

Synthesis and Stability :

  • All compounds share a backbone synthesized via amide coupling (HATU/HOAt), suggesting similar stability profiles but variable purification challenges due to substituent hydrophobicity .

Q & A

Q. What are the optimal synthetic routes for 5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via peptide coupling strategies. For instance, the (2S)-1-[(4-nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl moiety may be prepared using Boc-protected intermediates, followed by deprotection and coupling to 5-aminopentanoic acid. Key steps include:
  • Activation : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation .
  • Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Monitor purity via LC-MS (ESI+ mode) .
  • Yield Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of amine to carboxylic acid) and temperature (0–4°C for sensitive intermediates) .
    Data Table :
StepReagentTemp (°C)Yield (%)Purity (HPLC)
CouplingEDC/HOBt2565–70>95%
DeprotectionTFA/DCM09098%

Q. How should researchers characterize the compound’s physicochemical properties (e.g., solubility, pKa)?

  • Methodological Answer :
  • Solubility : Perform shake-flask assays in buffered solutions (pH 1.2–7.4) at 25°C. The compound’s low solubility in water (<0.1 mg/mL) necessitates DMSO stock solutions for biological assays .
  • pKa : Use potentiometric titration (e.g., Sirius T3 instrument). Predicted pKa values (e.g., 3.92±0.19 for carboxylic acid) should be validated experimentally .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may hydrolyze under basic conditions (pH >9) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Stereochemical impurities : Ensure chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography. Even 5% enantiomeric excess can alter binding affinity .
  • Metabolite interference : Use LC-MS/MS to identify degradation products (e.g., nitro reduction to amine derivatives) in cell-based assays .
  • Target promiscuity : Perform kinome-wide profiling (e.g., kinase inhibition assays at 10 µM) to rule off-target effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite to model interactions with target proteins (e.g., kinases). The nitro group’s electron-withdrawing effect may enhance binding but reduce solubility .
  • ADME Prediction : Apply QSAR models (e.g., SwissADME) to predict logP (current value: ~2.1) and optimize substituents (e.g., replacing phenyl with pyridyl) for better permeability .
    Data Table :
DerivativelogP (Predicted)Solubility (µM)IC50 (Target)
Parent2.1150.8
Pyridyl1.6850.5

Q. What experimental and computational approaches resolve contradictions between predicted and observed spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer :
  • NMR Assignment : Acquire 2D spectra (HSQC, HMBC) in DMSO-d6. Discrepancies in δH (e.g., amide protons at 8.3 ppm vs. predicted 8.1 ppm) may arise from solvent polarity or intramolecular H-bonding .
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to simulate NMR shifts. Compare with experimental data to validate conformational preferences .

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